

Spectroscopic Profile of 6-Bromo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	6-Bromo-5-methoxypyridine-2-carboxylic acid
Cat. No.:	B185292
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Bromo-5-methoxypyridine-2-carboxylic acid** (CAS Number: 54232-43-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Compound Structure and Properties

- IUPAC Name: **6-Bromo-5-methoxypyridine-2-carboxylic acid**
- Synonyms: 6-Bromo-5-methoxypicolinic acid[1][2]
- CAS Number: 54232-43-8[1][2]
- Molecular Formula: C₇H₆BrNO₃[1]
- Molecular Weight: 232.03 g/mol [1]
- Appearance: Expected to be a white to off-white solid[1][3]

Spectroscopic Data Summary

While specific experimental data for **6-Bromo-5-methoxypyridine-2-carboxylic acid** is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0 - 14.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.5 - 7.8	Doublet	1H	Pyridine Ring H-3
~7.3 - 7.6	Doublet	1H	Pyridine Ring H-4
~3.9 - 4.1	Singlet	3H	Methoxy (-OCH ₃)

Prediction basis: The acidic proton of the carboxylic acid is expected to be significantly downfield. The pyridine ring protons will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing bromine and electron-donating methoxy group. The methoxy protons will appear as a singlet in the typical range for such groups.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~165 - 170	Carboxylic Acid Carbon (-COOH)
~155 - 160	C5 (attached to $-\text{OCH}_3$)
~145 - 150	C2 (attached to -COOH)
~140 - 145	C6 (attached to -Br)
~115 - 120	C3
~110 - 115	C4
~55 - 60	Methoxy Carbon ($-\text{OCH}_3$)

Prediction basis: The carboxyl carbon is expected at the downfield end of the spectrum. The pyridine ring carbons' shifts are influenced by the substituents; the carbon attached to the electronegative oxygen (C5) will be downfield, as will the carbon attached to the bromine (C6). Aromatic carbons typically appear between 110-160 ppm.[4][5][6][7]

For comparative purposes, the experimental ^1H NMR data for the isomer 5-Bromo-6-methoxypyridine-2-carboxylic acid (CAS 1214334-70-9) in CDCl_3 is: δ 10.22 (br s, 1H), 8.06 (d, J = 7.7 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H).[8]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
1700-1730	Strong	C=O stretch	Carboxylic Acid
1550-1600	Medium	C=C and C=N stretch	Aromatic Pyridine Ring
1250-1300	Strong	C-O stretch	Aryl Ether
1000-1100	Medium	C-O stretch	Aryl Ether
600-800	Medium-Strong	C-Br stretch	Bromo-aromatic

Prediction basis: The IR spectrum is expected to be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group.[\[4\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) Characteristic absorptions for the substituted pyridine ring and the C-Br bond are also anticipated.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation	Notes
231/233	[M] ⁺ (Molecular Ion)	Characteristic 1:1 ratio for the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).
214/216	[M-OH] ⁺	Loss of a hydroxyl radical from the carboxylic acid.
186/188	[M-COOH] ⁺	Loss of the carboxyl group.
152	[M-Br] ⁺	Loss of a bromine radical.

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated

by 2 m/z units.[11][12][13] Fragmentation is likely to occur via the loss of the carboxylic acid functional group or parts thereof, and the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **6-Bromo-5-methoxypyridine-2-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectral width should be set to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0 to 220 ppm).[4]

- Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry

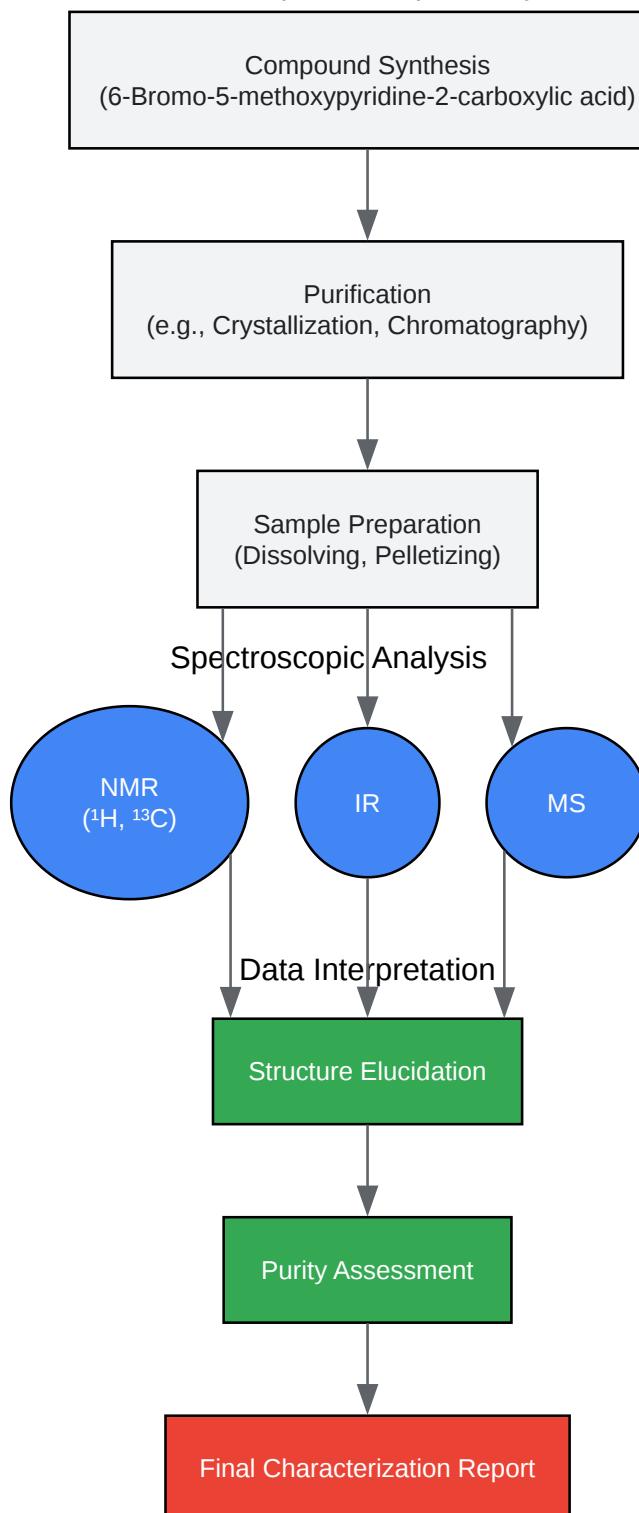
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode ($[M-H]^-$) is often effective.
- Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
- Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Workflow for Spectroscopic Analysis

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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